molecular formula C22H21N5 B12866280 3-(1,3-Diphenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

3-(1,3-Diphenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B12866280
M. Wt: 355.4 g/mol
InChI Key: OJWYSFAMWIPXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Diphenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a complex organic compound that features a unique combination of pyrazole and triazoloazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Diphenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves multi-step organic reactions. One common method starts with the preparation of 1,3-diphenyl-1H-pyrazole, which is then subjected to a series of reactions to introduce the triazoloazepine moiety. Key steps include cyclization reactions and the use of specific reagents such as hydrazine, aldehydes, and azides under controlled conditions.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring purity, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Diphenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1,3-Diphenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Diphenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole: Shares the pyrazole core but lacks the triazoloazepine ring.

    Triazolo[4,3-a]azepine Derivatives: Compounds with similar triazoloazepine structures but different substituents.

Uniqueness

3-(1,3-Diphenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is unique due to its combined pyrazole and triazoloazepine rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold in drug design.

Properties

Molecular Formula

C22H21N5

Molecular Weight

355.4 g/mol

IUPAC Name

3-(2,5-diphenylpyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

InChI

InChI=1S/C22H21N5/c1-4-10-17(11-5-1)19-16-20(27(25-19)18-12-6-2-7-13-18)22-24-23-21-14-8-3-9-15-26(21)22/h1-2,4-7,10-13,16H,3,8-9,14-15H2

InChI Key

OJWYSFAMWIPXGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC(=NN3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.